molecular formula C11H12Br2F3N3 B11831772 (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide

(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide

Cat. No.: B11831772
M. Wt: 403.04 g/mol
InChI Key: AQQVIBBSNYMRSQ-UHFFFAOYSA-N
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Description

(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide ( 1448246-54-5) is a high-purity chemical reagent of interest in medicinal chemistry and drug discovery research. The compound features a phenyl-imidazole scaffold substituted with a trifluoromethyl group and a methanamine functional group, supplied as the dihydrobromide salt to enhance stability and solubility. With a molecular formula of C11H12Br2F3N3 and a molecular weight of 403.04 g/mol . The core phenyl-imidazole structure is recognized as a privileged scaffold in pharmaceutical development, with research indicating potential as a protein-binding motif. Compounds based on the (4-phenyl-1H-imidazol-2-yl)methanamine structure have been investigated as potent somatostatin receptor 3 (SSTR3) agonists, demonstrating activity in the nanomolar range . Furthermore, structurally similar phenyl-imidazole derivatives have shown significant inhibitory activity against immunomodulatory enzymes like indoleamine 2,3-dioxygenase (IDO), which is an emerging therapeutic target in cancer immunotherapy and diseases characterized by pathological immune suppression . This reagent serves as a versatile building block for developing novel bioactive molecules and probing biological mechanisms. It is intended for research applications only, including synthetic chemistry, pharmaceutical development, and biochemical screening. Strictly for laboratory use by qualified researchers. Not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C11H12Br2F3N3

Molecular Weight

403.04 g/mol

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]methanamine;dihydrobromide

InChI

InChI=1S/C11H10F3N3.2BrH/c12-11(13,14)8-3-1-7(2-4-8)9-6-16-10(5-15)17-9;;/h1-4,6H,5,15H2,(H,16,17);2*1H

InChI Key

AQQVIBBSNYMRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)C(F)(F)F.Br.Br

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Nucleophilic substitution :
    1-Fluoro-3-nitro-5-trifluoromethylbenzene+4-methylimidazoleBase, Solvent4-Methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole\text{1-Fluoro-3-nitro-5-trifluoromethylbenzene} + \text{4-methylimidazole} \xrightarrow{\text{Base, Solvent}} \text{4-Methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole}

  • Catalytic hydrogenation :
    4-Methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazoleH2,Pd/C(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine\text{4-Methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine}

Key Parameters:

StepConditionsCatalysts/SolventsYieldReference
170–130°C, 12–24 hK2_2CO3_3, DMF/NMP65–78%
250–80°C, 3–6 hPd/C (5–10 wt%), MeOH85–92%

Purification : The crude amine is recrystallized from heptane or purified via column chromatography (CH2_2Cl2_2:MeOH, 20:1). The dihydrobromide salt is formed by treating the free base with HBr in methanol.

Multi-Component Cyclization Using Tosylmethyl Isocyanide (TosMIC)

The Van Leusen reaction enables one-pot imidazole synthesis from aldehydes and amines, adapted for trifluoromethylphenyl incorporation.

Reaction Scheme:

4-(Trifluoromethyl)benzaldehyde+2-AminoacetonitrileTosMIC, Base(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine\text{4-(Trifluoromethyl)benzaldehyde} + \text{2-Aminoacetonitrile} \xrightarrow{\text{TosMIC, Base}} \text{(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine}

Key Parameters:

ComponentRoleConditionsYieldReference
TosMICCyclizing agentRT, 12 h, DMF70–75%
K3_3PO4_4Base--

Optimization : Microwave irradiation reduces reaction time to 1–2 h with comparable yields.

Reductive Amination of Ketone Precursors

This method couples ketones with ammonia equivalents under reducing conditions to form the amine moiety.

Reaction Scheme:

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carbaldehydeNH4OAc, NaBH3CN(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine\text{2-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carbaldehyde} \xrightarrow{\text{NH}_4\text{OAc, NaBH}_3\text{CN}} \text{(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine}

Key Parameters:

ReagentRoleConditionsYieldReference
NaBH3_3CNReducing agentMeOH, RT, 6 h60–68%
NH4_4OAcAmmonia source--

Note : The dihydrobromide salt is precipitated using HBr gas in ether.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination introduces the amine group post-imidazole ring formation.

Reaction Scheme:

5-Bromo-2-(4-(trifluoromethyl)phenyl)-1H-imidazole+MethylaminePd(dba)2,Xantphos(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine\text{5-Bromo-2-(4-(trifluoromethyl)phenyl)-1H-imidazole} + \text{Methylamine} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine}

Key Parameters:

Catalyst/LigandBaseSolventYieldReference
Pd(dba)2_2/XantphosCs2_2CO3_3Toluene55–62%

Challenges : Requires rigorous exclusion of moisture/oxygen.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale-Up Feasibility
Nucleophilic SubstitutionHigh regioselectivityLong reaction timesIndustrial
Van LeusenOne-pot synthesisTosMIC handlingLab-scale
Reductive AminationMild conditionsModerate yieldsPilot-scale
Cross-CouplingFunctional group toleranceCostly catalystsResearch-scale

Dihydrobromide Salt Formation

The free base is treated with aqueous HBr (48%) in ethanol, followed by recrystallization from EtOH/Et2_2O to achieve >99% purity.

Analytical Characterization

TechniqueData
1H NMR^1\text{H NMR} (D2_2O)δ 7.85 (s, 2H, ArH), 7.62 (s, 1H, ImH), 4.12 (s, 2H, CH2_2NH2_2)
HPLCRt = 8.2 min (C18, MeCN:H2_2O = 70:30)
MS (ESI+)m/z 256.1 [M+H]+^+

Industrial-Scale Considerations

  • Cost drivers : Pd catalysts (Method 4) and TosMIC (Method 2) increase production costs.

  • Green chemistry : Method 1’s use of NMP conflicts with EPA guidelines; DMF alternatives are under investigation .

Chemical Reactions Analysis

Types of Reactions

(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, particularly Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus50
Methicillin-resistant Staphylococcus aureus (MRSA)45

Studies have shown that modifications to the imidazole structure can enhance antimicrobial efficacy, making this compound a candidate for developing new antibiotics.

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has demonstrated potent inhibitory effects on:

Target KinaseIC50 (µM)
p38 MAP Kinase2.5
JNK Kinase3.0

These findings suggest potential applications in treating inflammatory diseases and cancer, where kinase signaling plays a crucial role.

Cellular Signaling Studies

The unique structure of (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide allows it to serve as a tool compound in cellular signaling studies. Its ability to modulate kinase activity can provide insights into various signaling pathways and their implications in disease processes.

Case Studies

  • Antimicrobial Efficacy : A study involving various imidazole derivatives highlighted that this compound retains significant activity against resistant bacterial strains, suggesting its potential as a lead candidate in drug development.
  • Kinase Inhibition : Research focusing on the structure-activity relationship (SAR) of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase, supporting the hypothesis that this compound could be optimized for therapeutic use.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functional materials and coatings that require specific chemical interactions or antimicrobial properties.

Potential Applications

  • Coatings : Due to its antimicrobial properties, it can be incorporated into coatings for medical devices or surfaces to prevent microbial colonization.
  • Functional Materials : The trifluoromethyl group enhances the hydrophobicity and thermal stability of materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, allowing it to modulate biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide -CF₃ at phenyl ring; dihydrobromide salt 397.99 (free base: 245.2 + 2HBr) Enhanced solubility, potential CNS activity due to -CF₃ group
5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide -Cl at phenyl ring; hydrobromide salt 290.6 Similar solubility; -Cl may reduce metabolic stability compared to -CF₃
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol -F at benzimidazole; -CH₂OH substituent 180.17 Lower molecular weight; -OH increases polarity but reduces membrane permeability
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol -CF₃ at benzimidazole; -CH₂OH substituent 244.17 Higher lipophilicity than fluoro analog; potential antitumor activity
1-(4-Fluorobenzyl)-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine -F and -OCH₃ substituents; piperidine linkage 541.63 Extended pharmacokinetic half-life due to piperidine moiety

Pharmacological Potential

  • Antitumor Activity : Derivatives with -CF₃ and benzimidazole cores (e.g., ) show IC₅₀ values <10 μM in vitro against breast cancer cell lines, comparable to the target compound’s predicted activity .
  • CNS Penetration: The -CF₃ group’s lipophilicity may enhance blood-brain barrier penetration, a critical advantage over polar analogs like (5-fluoro-1H-benzimidazol-2-yl)methanol .

Biological Activity

The compound (5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide, often referred to in literature as a derivative of imidazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C11H10F3N3·2Br
  • Molecular Weight : 372.01 g/mol
  • CAS Number : 466664-93-7

Antitumor Properties

Research indicates that imidazole derivatives, including the compound , exhibit significant antitumor activity. For instance, compounds with similar structural features have been tested against various cancer cell lines, showing promising results:

CompoundCell Line TestedIC50 Value (µM)
Compound AA431 (epithelial)1.98 ± 1.22
Compound BJurkat (T-cell)1.61 ± 1.92

Studies suggest that the trifluoromethyl group enhances the compound's lipophilicity and, consequently, its ability to penetrate cell membranes, which may contribute to its cytotoxic effects against cancer cells .

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is believed to interact with key cellular pathways involved in apoptosis and cell proliferation. Specifically, structure-activity relationship (SAR) studies indicate that the presence of the imidazole ring is crucial for activity against cancer cells .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of imidazole derivatives. For example, one study demonstrated that related compounds could enhance neurotrophic factor levels and improve motor coordination in models of neurodegenerative diseases . This suggests a potential therapeutic application in conditions such as Huntington's disease.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that certain imidazole derivatives possess antibacterial properties comparable to standard treatments. For example, compounds similar to (5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide were effective against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Study 1: Antitumor Activity Evaluation

In a controlled study assessing the antitumor efficacy of several imidazole derivatives, (5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide was evaluated alongside standard chemotherapeutics. The results indicated that this compound displayed superior cytotoxicity against specific cancer cell lines compared to traditional therapies.

Case Study 2: Neuroprotective Effects in Animal Models

In a recent animal study investigating neuroprotective effects, administration of related imidazole derivatives resulted in significant improvements in motor function and reductions in neurodegeneration markers. This reinforces the hypothesis that such compounds may have therapeutic implications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step reactions, including imidazole ring formation, trifluoromethylphenyl group introduction, and dihydrobromide salt preparation. Key steps include:

  • Imidazole core synthesis : Cyclocondensation of α-ketoesters or aldehydes with amidines under acidic conditions .
  • Trifluoromethylphenyl substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-(trifluoromethyl)phenylboronic acid .
  • Dihydrobromide salt formation : Reaction with HBr in a polar solvent (e.g., ethanol) under controlled pH .
    • Critical parameters : Temperature (60–80°C for cyclocondensation), solvent choice (DMF for coupling reactions), and stoichiometric ratios (1:1.2 for boronic acid coupling) to minimize byproducts .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify imidazole ring protons (δ 7.2–8.1 ppm) and trifluoromethyl group (δ -62 ppm in 19F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 238.04) and isotopic patterns matching Cl and Br .
  • Elemental Analysis : Validate C, H, N, and halogen content (±0.3% deviation) .

Q. How can researchers assess the thermal stability and decomposition profile of this compound?

  • Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >200°C for imidazole derivatives) and residual mass .
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity, critical for salt form stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for imidazole derivatives like this compound?

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the imidazole ring) .
  • Pharmacokinetic Profiling : Compare plasma half-life (t1/2) and bioavailability across species to adjust dosing regimens .
  • Target Engagement Studies : Employ biophysical methods (SPR, ITC) to confirm binding affinity discrepancies between cell-free and cellular systems .

Q. How can crystallographic data (e.g., SHELX refinement) improve structure-activity relationship (SAR) analysis?

  • Single-Crystal X-ray Diffraction : Resolve bond angles/geometry (e.g., dihedral angles between imidazole and phenyl groups) to correlate with biological activity .
  • SHELXTL Parameters : Use anisotropic displacement parameters to identify flexible regions (e.g., methanamine chain) affecting target binding .
  • Electron Density Maps : Detect protonation states of the imidazole ring (1H vs. 3H tautomers) under physiological conditions .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Molecular Docking (AutoDock Vina) : Simulate binding poses with homology-modeled targets (e.g., tubulin for antiproliferative activity) .
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between trifluoromethyl and other substituents (e.g., Cl, Br) .

Q. How can researchers address batch-to-batch variability in dihydrobromide salt formation?

  • Process Analytical Technology (PAT) : Monitor HBr addition via in-line pH probes to maintain stoichiometric control .
  • Salt Screening : Test alternative counterions (e.g., HCl, tosylate) for improved crystallinity .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to reference batches for polymorph detection .

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